molecular formula C27H31N3O3 B2863700 N-(2,5-Dimethoxyphenyl)-2-(4-(diphenylmethyl)piperazinyl)ethanamide CAS No. 333775-80-7

N-(2,5-Dimethoxyphenyl)-2-(4-(diphenylmethyl)piperazinyl)ethanamide

Cat. No.: B2863700
CAS No.: 333775-80-7
M. Wt: 445.563
InChI Key: DBWGTDDCBXNMLH-UHFFFAOYSA-N
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Description

N-(2,5-Dimethoxyphenyl)-2-(4-(diphenylmethyl)piperazinyl)ethanamide is a synthetic chemical compound of interest in pharmacological research. Its structure incorporates a 2,5-dimethoxyphenyl group linked to a diphenylmethyl-piperazine moiety through an ethanamide chain. This molecular architecture suggests potential for interaction with various neurotransmitter systems, which are often modulated by substituted phenethylamines (PubMed, 2015). The compound is provided strictly for non-clinical, investigational use in laboratory settings. Researchers are tasked with determining its specific mechanism of action, receptor binding affinity, functional activity, and metabolic profile. All in vitro and in vivo studies must be conducted in accordance with applicable local and international regulations. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O3/c1-32-23-13-14-25(33-2)24(19-23)28-26(31)20-29-15-17-30(18-16-29)27(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-14,19,27H,15-18,20H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWGTDDCBXNMLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dimethoxyphenyl)-2-(4-(diphenylmethyl)piperazinyl)ethanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2,5-Dimethoxyphenylamine: This can be synthesized from 2,5-dimethoxyaniline through a series of reactions including nitration, reduction, and diazotization.

    Formation of the Piperazine Derivative: The diphenylmethyl piperazine derivative is prepared by reacting diphenylmethyl chloride with piperazine in the presence of a base.

    Coupling Reaction: The final step involves coupling the 2,5-dimethoxyphenylamine with the diphenylmethyl piperazine derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dimethoxyphenyl)-2-(4-(diphenylmethyl)piperazinyl)ethanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.

  • **

Biological Activity

N-(2,5-Dimethoxyphenyl)-2-(4-(diphenylmethyl)piperazinyl)ethanamide, a compound with significant structural complexity, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C27H31N3O3
  • Molecular Weight : 445.55 g/mol
  • CAS Number : Not specified in the sources but can be referenced by its chemical name.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and its potential as an antioxidant. The compound's structure suggests it may influence serotonin and dopamine pathways, which are critical in mood regulation and various psychiatric disorders.

  • Antioxidative Activity : Research indicates that compounds with similar structures exhibit antioxidative properties, reducing oxidative stress in cells. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a significant role .
  • Neuroprotective Effects : The compound may protect neuronal cells from apoptosis induced by oxidative stress. For instance, derivatives of piperazine have shown promise in protecting SH-SY5Y cells from hydrogen peroxide-induced damage .

Biological Activity Data

Activity TypeObservationsReference
AntioxidativeReduced ROS production; improved cell survival
NeuroprotectiveProtects against oxidative stress-induced apoptosis
Interaction with ReceptorsPotential modulation of serotonin and dopamine receptorsGeneral knowledge

Case Studies

  • Neuroprotective Study :
    A study evaluated the neuroprotective effects of related piperazine derivatives on SH-SY5Y cells. The results demonstrated that certain compounds effectively reduced ROS levels and enhanced mitochondrial stability, suggesting a mechanism for neuroprotection against oxidative stress .
  • Pharmacological Screening :
    In preliminary pharmacological assessments, compounds structurally related to this compound were screened for their ability to inhibit acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease. These studies suggest that modifications to the piperazine moiety can enhance AChE inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence lists several agrochemicals with structural similarities, though none directly match the target compound. Below is a comparative analysis based on shared functional groups or structural motifs:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Primary Use Reference
N-(2,5-Dimethoxyphenyl)-2-(4-(diphenylmethyl)piperazinyl)ethanamide Dimethoxyphenyl, diphenylmethylpiperazine, ethanamide Unknown (potentially CNS-related) N/A
N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid) Dichlorophenyl, ethoxymethoxybenzamide Herbicide
N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican) Difluorophenyl, trifluoromethylphenoxy-pyridine Herbicide (pigweed control)
N-(2,4-dimethyl-5-(((trifluoromethyl)sulfonyl)amino)phenyl)acetamide (Mefluidide) Dimethylphenyl, trifluoromethylsulfonyl group Plant growth regulator

Key Findings :

Functional Group Variations :

  • The target compound’s dimethoxyphenyl group contrasts with the halogenated aryl groups (e.g., dichlorophenyl in etobenzanid) in the listed agrochemicals. Methoxy groups typically enhance solubility and metabolic stability compared to halogens, which often improve binding affinity to biological targets .
  • The diphenylmethylpiperazine moiety is absent in the compared compounds, suggesting unique receptor interactions. Piperazine derivatives are rare in herbicides but prevalent in pharmaceuticals (e.g., antipsychotics).

Biological Activity :

  • The agrochemicals in the evidence (e.g., etobenzanid, diflufenican) act as herbicides or growth regulators, targeting plant-specific pathways. By contrast, the target compound’s structure aligns more closely with CNS-active agents due to its piperazine core and lipophilic diphenylmethyl group.

Physicochemical Properties :

  • The ethanamide linker in the target compound may confer flexibility in binding interactions, whereas rigid linkers (e.g., pyridinecarboxamide in diflufenican) restrict conformational mobility, favoring herbicidal activity .

Limitations of Available Evidence

Structural analogs in the evidence lack the diphenylmethylpiperazine group, limiting direct pharmacological comparisons.

Q & A

Basic: What are the critical steps in synthesizing N-(2,5-Dimethoxyphenyl)-2-(4-(diphenylmethyl)piperazinyl)ethanamide, and how are reaction conditions optimized?

Methodological Answer:
Synthesis typically involves coupling the 2,5-dimethoxyphenylacetamide core with a 4-(diphenylmethyl)piperazine moiety. Key steps include:

  • Amide Bond Formation: Use coupling agents like EDCI/HOBt or DCC in anhydrous dichloromethane under nitrogen to minimize hydrolysis .
  • Piperazine Functionalization: Introduce the diphenylmethyl group via nucleophilic substitution or reductive amination, requiring precise stoichiometric control to avoid side products .
  • Purification: Normal-phase chromatography (e.g., gradient elution with dichloromethane/ethyl acetate) or recrystallization to achieve >95% purity .
    Optimization Parameters: Temperature (0–25°C for sensitive steps), solvent polarity (aprotic solvents for stability), and reaction time (monitored via TLC/HPLC) .

Basic: What analytical techniques are essential for characterizing this compound, and how are they applied?

Methodological Answer:

  • Structural Confirmation:
    • NMR Spectroscopy: 1H^1H and 13C^{13}C NMR identify the 2,5-dimethoxyphenyl aromatic protons (δ 6.7–7.2 ppm) and piperazine methylene signals (δ 2.5–3.5 ppm) .
    • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns to confirm the diphenylmethylpiperazine linkage .
  • Purity Assessment:
    • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30) .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the diphenylmethylpiperazine group?

Methodological Answer:

  • Structural Modifications:
    • Replace the diphenylmethyl group with alternative aryl/alkyl substituents (e.g., 3,5-dichlorophenyl or ethylsulfonyl) to assess steric/electronic effects .
    • Modify the piperazine ring (e.g., introduce methyl groups or fluorinated analogs) to probe conformational flexibility .
  • Biological Assays:
    • Enzyme Binding Assays: Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for targets like serotonin receptors or kinases .
    • Functional Studies: Evaluate cellular responses (e.g., cAMP modulation) in HEK293 cells transfected with target receptors .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Methodological Answer:

  • Source Analysis:
    • Compare synthetic routes: Impurities (e.g., unreacted piperazine intermediates) from incomplete purification may skew bioactivity .
    • Validate assay conditions: Differences in cell lines (e.g., HEK293 vs. CHO), buffer pH, or co-solvents (DMSO concentration) can alter results .
  • Experimental Replication:
    • Reproduce studies using standardized protocols (e.g., NIH Rigor and Reproducibility guidelines) and include positive/negative controls .
  • Meta-Analysis: Use computational tools (e.g., molecular docking) to reconcile discrepancies by modeling compound-target interactions under varying conditions .

Advanced: What strategies are effective in optimizing the compound’s pharmacokinetic properties while retaining activity?

Methodological Answer:

  • Lipophilicity Adjustments:
    • Introduce polar groups (e.g., hydroxyl or sulfonyl) to the diphenylmethyl moiety to enhance aqueous solubility without disrupting piperazine interactions .
  • Metabolic Stability:
    • Block metabolic hotspots (e.g., dimethoxyphenyl O-demethylation) via fluorination or methyl substitution .
  • In Vivo Testing:
    • Pharmacokinetic profiling in rodent models: Measure bioavailability, half-life, and tissue distribution via LC-MS/MS .

Basic: What are the documented functional group reactivities of this compound, and how do they influence derivatization?

Methodological Answer:

  • Amide Group: Resistant to hydrolysis under mild conditions but cleavable via strong acids (e.g., HCl in dioxane) for intermediate generation .
  • Piperazine Nitrogen: Susceptible to alkylation/acylation; protect with Boc groups during multi-step syntheses .
  • Dimethoxyphenyl Ring: Electrophilic aromatic substitution (e.g., nitration) occurs at the para position relative to methoxy groups, requiring controlled conditions to avoid over-substitution .

Advanced: How can computational modeling guide the design of analogs with improved target selectivity?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to predict binding poses with targets (e.g., 5-HT2A_{2A} receptors), focusing on piperazine-diphenylmethyl interactions .
  • QSAR Modeling: Train models on bioactivity datasets to correlate substituent properties (logP, polar surface area) with potency .
  • MD Simulations: Simulate ligand-receptor dynamics (e.g., in GROMACS) to identify stable binding conformations and critical hydrogen bonds .

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